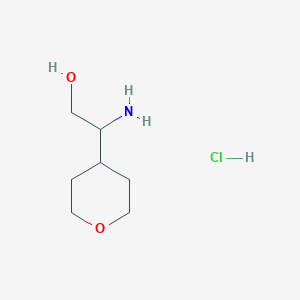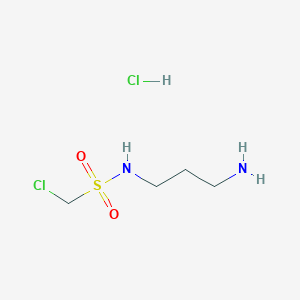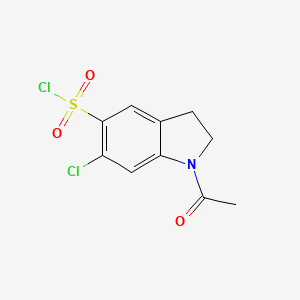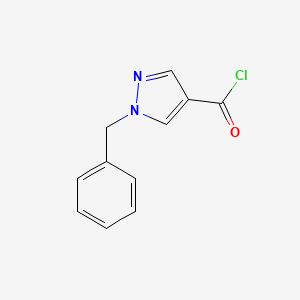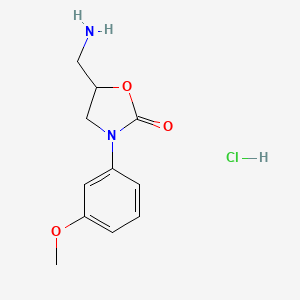
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride
Descripción general
Descripción
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride, also known as AMPO, is an organic compound that is used in a variety of laboratory experiments. It is a white powder with a molecular weight of 301.7 g/mol and a melting point of 132-134°C. AMPO is used in various areas of scientific research, including organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Electrogenerated Chiral Oxazolidinones
Electrochemical transformations have been utilized for the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones, which serve as precursors to pharmacologically active 2-oxazolidinones, β-amino alcohols, β-blockers, and azasugar derivatives. This method employs chiral N-acyliminium ions derived from 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride, highlighting its importance in the flexible and efficient synthesis of enantiopure compounds with diverse biological and pharmacological activities (Schierle-Arndt et al., 2001).
Synthesis of Isomeric Oxazolidinones
The compound has been used in the synthesis of isomeric 2-oxazolidinones from specific diols, showcasing the compound's versatility in generating structures that are pivotal for the development of novel therapeutic agents. These synthetic pathways underscore the adaptability of 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride in constructing complex molecular architectures (Madesclaire et al., 2007).
Antibiotic Synthesis
A novel synthesis route for the antibiotic Linezolid employs the 5-(aminomethyl)oxazolidin-3-one core derived from the compound , demonstrating its critical role in the production of clinically significant antibiotics. This synthesis emphasizes the compound's utility in generating key pharmacophores with high efficacy and almost quantitative yield, which is crucial for antibiotic development (Greco et al., 2014).
Enzymatic Synthesis of Oxazolidinones
Enzymatic synthesis studies of oxazolidin-2-one, using 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride as a starting point, highlight innovative approaches to synthesizing biologically active molecules. This research explores environmentally friendly and efficient methods to produce oxazolidinones, illustrating the compound's role in sustainable chemical processes (Yadav & Pawar, 2014).
Propiedades
IUPAC Name |
5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-15-9-4-2-3-8(5-9)13-7-10(6-12)16-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTGDLXCDBIMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



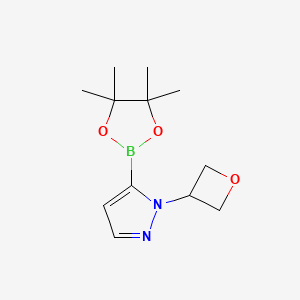



![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)
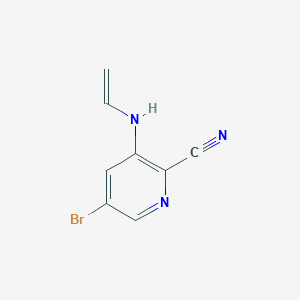
![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)
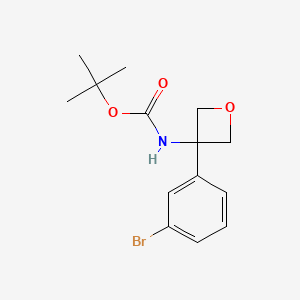

![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)
